![molecular formula C17H14ClN3O3 B5879319 2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'CPOMA' and has been synthesized using various methods.
作用機序
CPOMA acts as an inhibitor of various enzymes by binding to their active sites and preventing them from functioning. For example, in the case of acetylcholinesterase, CPOMA binds to the active site of the enzyme and prevents it from breaking down the neurotransmitter acetylcholine, leading to an increase in its concentration.
Biochemical and Physiological Effects:
CPOMA has been shown to have various biochemical and physiological effects. It has been found to increase the concentration of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. It also has antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using CPOMA in lab experiments is its ability to inhibit enzymes with high specificity. This allows researchers to study the effects of inhibiting specific enzymes without affecting other enzymes in the body. However, one of the limitations of using CPOMA is its potential toxicity, which needs to be carefully evaluated in lab experiments.
将来の方向性
There are several possible future directions for the research on CPOMA. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an antidepressant. Further research is also needed to evaluate its safety and toxicity in humans.
Conclusion:
In conclusion, CPOMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to act as an inhibitor of various enzymes makes it a promising candidate for the treatment of neurodegenerative diseases and depression. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
合成法
The synthesis of CPOMA can be achieved through various methods such as nucleophilic substitution, esterification, and amidation. One of the most commonly used methods for synthesizing CPOMA is the reaction between 4-chlorophenol and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by esterification and amidation.
科学的研究の応用
CPOMA has potential applications in the field of medicine due to its ability to act as an inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It is also being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-6-8-14(9-7-13)23-11-15(22)19-10-16-20-17(21-24-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPJGHCMJTIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

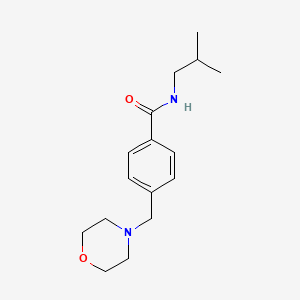
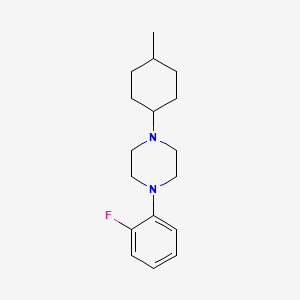
![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)
![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
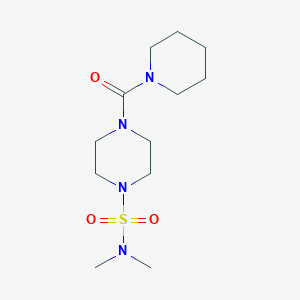
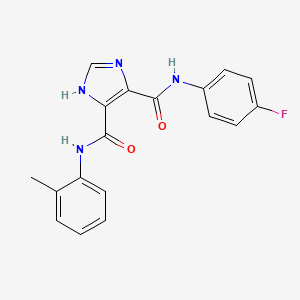

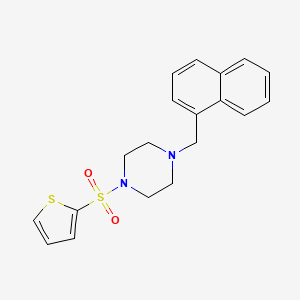

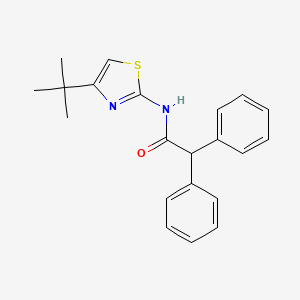


![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)